3-(Piperidin-1-yl)quinazolin-4(3H)-one
Description
Significance of the Quinazolinone Scaffold in Drug Discovery and Development
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is highly regarded in medicinal chemistry as a "privileged structure." This status is attributed to its remarkable ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. ekb.egekb.eg Derivatives of quinazolinone have demonstrated significant potential as anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antihypertensive agents, among others. ijpscr.inforesearchgate.netnih.gov
The structural integrity and relative stability of the quinazolinone nucleus make it an ideal framework for synthetic modification. researchgate.net Its lipophilic character often facilitates passage across the blood-brain barrier, rendering it particularly suitable for the development of drugs targeting the central nervous system (CNS). nih.gov Medicinal chemists have successfully exploited the versatility of this scaffold by introducing various substituents at positions 2, 3, 6, and 8, which can significantly modulate the compound's physicochemical properties and biological functions. rsc.org This adaptability has cemented the quinazolinone core as a cornerstone in the design of novel therapeutic agents.
Historical Context and Evolution of Quinazolinone Research
The journey of quinazolinone chemistry began in the 19th century, with early synthetic work laying the foundation for future discoveries. A pivotal moment in its history was the identification of naturally occurring quinazolinone alkaloids, such as febrifugine (B1672321), which displayed potent antimalarial properties and sparked broader interest in the scaffold's therapeutic potential. Another key natural product, vasicine, was noted for its bronchodilatory effects. ekb.eg
Early research largely focused on the isolation and characterization of these natural products. However, the field has since evolved dramatically, shifting towards the rational design and synthesis of novel derivatives. Inspired by the diverse activities of the natural alkaloids, researchers have developed numerous synthetic methodologies to create extensive libraries of quinazolinone analogs, leading to the discovery of clinically significant molecules, including the sedative-hypnotic agent methaqualone. ijpscr.infonih.gov
Overview of 3-Substituted Quinazolin-4(3H)-one Compounds as a Privileged Structure
Among the various classes of quinazolinone derivatives, those with substitutions at the N-3 position of the ring system are of particular importance. The introduction of different functional groups at this position has proven to be a highly effective strategy for enhancing and diversifying the biological activity of the parent molecule. nih.govrsc.org
Structure-activity relationship (SAR) studies have consistently shown that the nature of the N-3 substituent is a critical determinant of the compound's pharmacological profile. rsc.org For example, the attachment of substituted aromatic rings or other heterocyclic moieties at this position has been linked to potent anticonvulsant, CNS depressant, and antimicrobial activities. ijpscr.inforesearchgate.netnih.gov This makes the 3-substituted quinazolin-4(3H)-one framework a versatile and privileged template in the ongoing search for new and improved therapeutic agents.
Research Rationale and Objectives Pertaining to 3-(Piperidin-1-yl)quinazolin-4(3H)-one
While extensive research exists for the broader class of 3-substituted quinazolinones, specific studies focusing exclusively on this compound are not prominently featured in the reviewed literature. However, a strong rationale for its synthesis and pharmacological evaluation can be constructed based on existing knowledge.
The piperidine (B6355638) ring is a common structural motif in many CNS-active drugs and other biologically active compounds. Its incorporation into the N-3 position of the quinazolinone scaffold represents a logical step in drug design. The objective of synthesizing and studying this specific compound would be to investigate how the combination of the established quinazolinone core with a piperidine moiety influences its biological activity. Key research objectives would include:
Developing an efficient synthetic route to produce this compound.
Characterizing its physicochemical properties.
Screening the compound for a range of biological activities, particularly anticonvulsant, antimicrobial, and cytotoxic effects, based on the known profiles of related quinazolinone derivatives.
Establishing a preliminary structure-activity relationship by comparing its activity to other 3-substituted analogs.
The exploration of this compound is therefore a rational endeavor aimed at expanding the chemical space of pharmacologically active quinazolinones and potentially identifying a novel lead compound for drug development.
Structure
3D Structure
Properties
CAS No. |
89804-94-4 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-piperidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-11-6-2-3-7-12(11)14-10-16(13)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
ZTEHZCFAKPLXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis and Characterization
General synthetic strategies for 3-substituted quinazolin-4(3H)-ones typically involve a multi-step process. A common route begins with the reaction of anthranilic acid with an acyl chloride to form a 2-substituted benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine or hydrazine (B178648) derivative to yield the final 3-substituted quinazolin-4(3H)-one.
For the specific synthesis of 3-(Piperidin-1-yl)quinazolin-4(3H)-one, a plausible method would involve the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with 1-aminopiperidine. The resulting product would then be purified and its structure confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Structure Activity Relationship Sar Studies of 3 Piperidin 1 Yl Quinazolin 4 3h One and Quinazolinone Analogues
Correlations between N-3 Substitution and Biological Potency
The substituent at the N-3 position of the quinazolinone ring is a primary determinant of biological potency and the type of activity observed. Research indicates that this position is a key site for molecular modification to enhance efficacy and selectivity. nih.govchemmethod.com The introduction of various moieties, particularly heterocyclic rings, has been shown to augment the therapeutic potential of the quinazolinone core. nih.gov
For instance, in the context of anticonvulsant activity, the nature of the N-3 substituent plays a crucial role. Studies on N-substituted 2-arylquinazolinones demonstrated that a butyl group at this position significantly prevents the spread of seizure discharge, whereas a benzyl (B1604629) substitution, while also potent, is less effective in seizure prevention. mdpi.com Furthermore, the incorporation of five-membered heterocyclic rings at the N-3 position has been identified as a promising strategy for developing a wide range of bioactive molecules. nih.gov In the field of antiparasitic agents, the substituent at the N-3 position has been found to be important for activity against Toxoplasma gondii. nih.gov
The following table summarizes the influence of various N-3 substituents on the biological activity of quinazolinone analogues.
| N-3 Substituent Type | Associated Biological Activity | Key Findings |
| Alkyl (e.g., Butyl) | Anticonvulsant | Effective at preventing seizure discharge. mdpi.com |
| Arylalkyl (e.g., Benzyl) | Anticonvulsant | Exhibits strong anticonvulsant activity. mdpi.com |
| Heterocyclic Moieties | Various (e.g., Anticancer, Antimicrobial) | Addition of different heterocyclic systems can increase overall activity. nih.govnih.gov |
| Substituted Phenyl | Anticancer | Bulky substituents at the N-3 position are thought to target the hinge binding region of protein kinases. mdpi.com |
Impact of Substituents at C-2, C-6, and C-8 on Quinazolinone Activity
Substitutions on the benzene (B151609) ring portion of the quinazolinone scaffold, specifically at the C-2, C-6, and C-8 positions, are critical for fine-tuning the molecule's interaction with biological targets. nih.gov Structure-activity relationship studies have consistently shown that modifications at these sites can dramatically alter the pharmacological profile. nih.govnih.gov
C-2 Position: The C-2 position is frequently substituted to modulate activity. The presence of groups like methyl, amine, or thiol at this position is often considered essential for antimicrobial effects. nih.gov For certain target classes, such as tankyrase inhibitors, a C-2 phenyl group is crucial for achieving high potency. nih.gov In contrast, some 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have shown significant potential as anticancer agents. researchgate.net
C-6 and C-8 Positions: The C-6 and C-8 positions are also key sites for modification. The introduction of halogen atoms, such as chlorine or bromine, at these positions has been shown to enhance antimicrobial and antitumor activities. nih.govmdpi.com Specifically, 4(3H)-quinazolinones are typically nitrated at the C-6 position. researchgate.net Recent studies on tankyrase inhibitors have explored larger substituents at the C-8 position, demonstrating that nitro and diol groups can form new, favorable interactions with the target enzyme, thereby improving both affinity and selectivity. nih.govnih.gov
The table below details the effects of substitutions at these key positions.
| Position | Substituent Type | Impact on Biological Activity | Example Target/Activity |
| C-2 | Phenyl | Crucial for high potency. nih.gov | Tankyrase Inhibition |
| Methyl, Thiol | Essential for activity. nih.gov | Antimicrobial | |
| C-6 | Halogen (Cl, Br) | Increases potency. nih.govmdpi.com | Antimicrobial, Anticancer |
| Nitro | Site of electrophilic substitution. researchgate.net | General Synthesis | |
| C-8 | Halogen | Can improve activity. nih.gov | Antimicrobial |
| Nitro, Diol | Improves affinity and selectivity through new interactions. nih.gov | Tankyrase Inhibition |
Conformational Analysis and Bioactive Conformations of 3-Substituted Quinazolinones
The three-dimensional conformation of 3-substituted quinazolinones is a critical factor in their ability to bind to biological targets. The flexibility of the substituents, particularly at the N-3 and C-2 positions, allows the molecule to adopt various spatial arrangements, only some of which are biologically active. The study of these conformations is achieved through techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. nih.govunar.ac.id
X-ray crystallography has provided direct evidence of different bioactive conformations. For example, in a series of non-peptide cholecystokinin (B1591339) B receptor ligands, a highly active compound was found to adopt an extended, antiperiplanar conformation, while a less active analogue adopted a folded, synclinal orientation. nih.gov This suggests that the spatial distance and orientation between key pharmacophoric groups, dictated by the molecule's conformation, are vital for receptor affinity. However, computational calculations often show that the energy difference between folded and extended conformations can be small, indicating that other factors like steric hindrance may also play a significant role. nih.gov
Computational methods, including molecular dynamics simulations and conformational clustering, are also employed to identify the most probable bioactive conformations when bound to a target, such as the EGFR kinase domain. researchgate.net
Identification of Pharmacophoric Features for Desired Activities
A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For the quinazolinone class of compounds, the core scaffold itself is a key pharmacophoric element, with substitutions providing the necessary features for target recognition. researchgate.net
The general pharmacophore for quinazolinones often involves key interaction points at positions 2 and 3. researchgate.net For antibacterial activity against S. aureus, a comprehensive SAR study identified a three-ring pharmacophore. nih.gov The model consists of:
Ring 1: The quinazolinone core, which serves as the central scaffold.
Ring 2: A substituted phenyl ring, typically at the C-2 position.
Ring 3: A substituent at the N-3 position.
Key pharmacophoric features identified across various studies include:
Hydrogen Bond Acceptors: The carbonyl oxygen at C-4 and the nitrogen atom at N-1 are critical hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The fused benzene ring and aryl substituents at C-2 and N-3 provide essential hydrophobic and aromatic interactions (e.g., π-π stacking) with target proteins.
Hydrogen Bond Donors: Substituents bearing amine or hydroxyl groups can act as hydrogen bond donors to further anchor the ligand in the binding site.
For anticancer activity, specific pharmacophoric features have been mapped. For instance, in EGFR inhibitors, the quinazoline (B50416) core acts as a scaffold mimicking the adenine (B156593) region of ATP, with the N-1 atom forming a crucial hydrogen bond with a methionine residue (Met793) in the kinase hinge region. leidenuniv.nl
SAR Derivations for Specific Target Interactions
The broad applicability of the quinazolinone scaffold is evident from the detailed SAR studies conducted for a variety of specific biological targets.
EGFR/VEGFR-2 Kinase Inhibitors: Quinazolinones are well-established inhibitors of tyrosine kinases like EGFR and VEGFR-2. SAR studies have revealed that the N-1 and N-3 atoms of the quinazoline ring are critical for binding to the kinase hinge region. leidenuniv.nl The N-1 atom typically forms a hydrogen bond with the backbone NH of a methionine residue, while the N-3 position can be substituted to interact with other residues or a water bridge. leidenuniv.nl Modifications at the C-6 and C-7 positions with small, lipophilic groups often enhance potency.
Antibacterial Agents (PBP Inhibitors): A novel class of 4(3H)-quinazolinone antibacterials targets penicillin-binding proteins (PBPs). Extensive SAR studies on this scaffold have demonstrated that activity against S. aureus is highly sensitive to substitutions on all three main parts of the molecule. nih.gov For example, replacing the N-3 phenyl ring with pyridine (B92270) was tolerated only when the C-2 ring was a 3-hydroxyphenyl group. Acylation of an aniline (B41778) group at the C-2 phenyl ring improved activity, with an N-mesyl group being superior. nih.gov These detailed studies allow for the rational design of analogues with improved potency and pharmacokinetic properties.
Antimalarial Agents: In the development of quinazolinone-2-carboxamide derivatives as antimalarials, SAR studies led to a remarkable 95-fold improvement in potency from the initial hit compound. mdpi.com This was achieved through systematic modification of the substituents on the quinazolinone core and the linker connecting to an acidic moiety. The studies highlighted a dramatic and unexpected increase in potency when a fluorine atom was removed from a specific position on the N-3 side chain, underscoring the subtle electronic and steric effects that govern activity. mdpi.com
Tankyrase Inhibitors: For inhibitors of the PARP family enzyme tankyrase, the C-2 phenyl group on the quinazolin-4-one scaffold was found to be crucial for high potency. nih.gov Further SAR exploration focusing on the C-8 position showed that introducing nitro or diol substituents could significantly enhance affinity and selectivity by engaging in new interactions within the nicotinamide (B372718) binding site of the enzyme. nih.govnih.gov
The following table presents SAR data for specific quinazolinone derivatives against various targets.
| Compound Class | Target | Key SAR Finding | Result (IC₅₀/MIC) |
| 2,3-disubstituted 4(3H)-quinazolinones | Antibacterial (S. aureus PBP) | N-mesyl group at C-2 phenyl ring (cpd 43) improves activity over N-acetyl (cpd 42). nih.gov | 42: 0.25 µg/mL43: 0.12 µg/mL |
| Quinazolinone-2-carboxamides | Antimalarial (P. falciparum) | Removal of fluorine at R⁴ (cpd 19f) drastically improves potency over fluorinated analogue (cpd 19c). mdpi.com | 19c: 9450 nM19f: 25 nM |
| 2-phenyl quinazolin-4-ones | Tankyrase-2 (TNKS2) | Addition of a nitro group at C-8 (cpd 40) increases potency significantly over the unsubstituted analogue (cpd 22). nih.gov | 22: 1400 nM40: 14 nM |
| 3-substituted quinazoline-2,4(1H,3H)-diones | c-Met/VEGFR-2 Kinase | Compound with 4-chlorophenyl moiety (4b) shows high dual inhibitory activity. | 4b: c-Met: 0.063 µMVEGFR-2: 0.035 µM |
Computational Studies and in Silico Approaches for 3 Piperidin 1 Yl Quinazolin 4 3h One Research
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely applied in drug design to understand how ligands, such as quinazolinone derivatives, interact with their protein targets at a molecular level.
Molecular docking simulations are instrumental in predicting the binding modes and affinities of quinazolinone derivatives with various biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govlums.ac.ir These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score suggests a stronger and more favorable interaction. lums.ac.ir
For instance, a novel quinazoline-piperidine derivative, 1-[(4-fluoro-3-methoxyphenyl)methyl]-2-[(piperidin-1-yl)methyl]quinazoline, demonstrated a strong binding affinity of approximately -7.63 kcal/mol against acetylcholinesterase (AChE), a key target in neurodegenerative disease research. researchgate.net Other studies on different quinazolin-4(3H)-one derivatives have shown significant binding energies against a range of targets. For example, certain derivatives exhibited binding affinities as strong as -10.32 kcal/mol with COX-2 and -8.58 kcal/mol with DNA gyrase. researchgate.netnih.gov These computational predictions are crucial for identifying promising lead compounds for further experimental validation. researchgate.net
Table 1: Predicted Binding Affinities of Various Quinazolinone Derivatives against Protein Targets
| Derivative Class | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Quinazoline-Piperidine Derivative | Acetylcholinesterase (AChE) | -7.63 |
| 2,3-disubstituted-4(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | -10.32 |
| Quinazolin-4(3H)-one Schiff Base | DNA Gyrase | -8.58 |
| Thioxoquinazolin-4(3H)-one | Cyclin-Dependent Kinase 2 (CDK2) | -1.50 |
| Quinazolin-4(3H)-one Derivative | Epidermal Growth Factor Receptor (EGFR) | -7.53 |
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Docking studies provide a detailed map of these interactions, which commonly include hydrogen bonds, hydrophobic contacts, and various π-interactions (π-π stacking, π-cation). nih.gov
For quinazolinone derivatives targeting EGFR, hydrogen bonding with the key amino acid residue Met793 in the hinge region of the ATP binding site is a critical interaction for inhibitory activity. researchgate.netjapsonline.com Additionally, hydrophobic interactions with residues such as Leu694, Val726, Ala743, and Leu844, along with π-cation interactions involving Lys745, are significant for stabilizing the complex. nih.govnih.gov In studies involving a quinazoline-piperidine derivative and acetylcholinesterase, key interactions included π-π stacking with aromatic residues like Trp86 and Tyr337, and cation-π interactions with the piperidine (B6355638) moiety itself. researchgate.net The carbonyl group on the quinazoline (B50416) ring is also frequently involved in forming hydrogen bonds with residues in the active site. nih.gov
Table 2: Key Intermolecular Interactions of Quinazolinone Derivatives with Protein Targets
| Derivative / Target | Interaction Type | Interacting Amino Acid Residues |
|---|---|---|
| Quinazolinone / EGFR | Hydrogen Bond | Met793, Thr790, Asn842, Asp855 |
| Quinazolinone / EGFR | Hydrophobic / Alkyl | Val726, Ala743, Leu788, Leu844 |
| Quinazolinone / EGFR | Pi-Cation | Lys745 |
| Quinazoline-Piperidine / AChE | Pi-Pi Stacking | Trp86, Phe330, Tyr337 |
| Quinazolinone Schiff Base / DNA Gyrase | Hydrogen Bond | Asn46, Asp73, Arg136 |
| Thioxoquinazolin-4(3H)-one / CDK2 | Hydrogen Bond | Gln131 |
By analyzing the binding modes of a series of active compounds, researchers can characterize the topography and chemical nature of the receptor's binding site. This process helps in identifying "hotspots"—specific regions or key amino acid residues that are crucial for ligand binding and biological activity.
For quinazolinone inhibitors of EGFR, the ATP binding pocket is the primary site of interaction. The hinge region, particularly the residue Met793, is a well-established hotspot, with the nitrogen of the quinazoline nucleus often forming a crucial hydrogen bond here. japsonline.com The binding site can be broadly divided into different regions, including a hydrophobic pocket that accommodates the quinazoline core and substituted phenyl groups. nih.gov Studies on other targets, like the DNA binding site of NF-κB, have identified two distinct binding regions, with larger C2-substituted quinazolinones preferring the larger active site I, while smaller derivatives favor the more compact active site II. nih.gov Identifying these critical interaction points allows for the strategic design of new derivatives with modifications aimed at these hotspots to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This approach is used to predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the chemical structure. frontiersin.org These models are built using statistical methods like multiple linear regression (MLR). researchgate.net The first and most critical step in developing a robust QSAR model is the selection of relevant molecular descriptors. nih.gov
These descriptors quantify various aspects of the molecule's structure and properties. They are often categorized as:
Constitutional: Describing the basic molecular composition (e.g., molecular weight, number of H-bond donors). researchgate.net
Topological: Relating to the connectivity and branching of atoms.
Physicochemical: Including properties like logP (lipophilicity) and surface tension. researchgate.net
Electronic: Such as dipole moment and the energy of molecular orbitals (e.g., HOMO, LUMO). researchgate.net
In a 2D-QSAR study on quinazoline derivatives with anticancer activity, descriptors related to the lowest unoccupied molecular orbital energy, dipole moment, surface tension, and the number of H-bond donors were found to be highly influential. researchgate.net Another study identified constitutional, functional, and charge descriptors as significant parameters for predicting the anticancer activity of quinazoline derivatives. nih.gov
3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). unar.ac.id These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. nih.gov
CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unar.ac.idsphinxsai.com Numerous 3D-QSAR studies have been successfully applied to series of quinazolinone derivatives, particularly those targeting EGFR. nih.govsphinxsai.comtandfonline.com The resulting models are validated statistically, with key parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the model's predictive power. sphinxsai.com For example, one CoMFA model for quinazolinone-based EGFR inhibitors yielded a q² of 0.873 and an r² of 0.983, demonstrating a robust and predictive model. sphinxsai.com The contour maps generated from these studies provide invaluable guidance for designing new derivatives with enhanced potency. nih.govtandfonline.com
Table 3: Statistical Validation of 3D-QSAR Models for Quinazolinone Derivatives
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |
|---|---|---|---|---|---|
| CoMFA | EGFR | 0.597 | 0.872 | - | unar.ac.id |
| CoMSIA | EGFR | 0.643 | 0.874 | 0.6423 | tandfonline.com |
| CoMFA | EGFR | 0.873 | 0.983 | - | sphinxsai.com |
| CoMFA | EGFR | 0.608 | 0.979 | - | nih.gov |
| CoMSIA | Osteosarcoma Target | 0.630 | 0.987 | - | frontiersin.org |
Statistical Validation of QSAR Models (e.g., R², Q², PRESS)
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key parameters used for this validation include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the Predicted Residual Sum of Squares (PRESS).
R² (Coefficient of Determination): This parameter indicates the goodness of fit of the model, representing the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1.0 suggests a better fit for the training set data. For instance, in a study of quinazoline-4(3H)-one analogs as EGFR inhibitors, the best Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed high R² values of 0.855 and 0.895, respectively, indicating a strong correlation between the descriptors and the inhibitory activity within the training set. nih.govresearchgate.net Similarly, a 3D-QSAR model for quinazolinone derivatives as MMP-13 inhibitors reported robust non-cross-validated correlation coefficient (r²) values of 0.992 for both CoMFA and CoMSIA models. nih.gov
Q² (Cross-validated Correlation Coefficient): This is a measure of the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. The aforementioned QSAR models for quinazoline-4(3H)-one analogs yielded Q² values of 0.570 (CoMFA) and 0.599 (CoMSIA), surpassing the threshold for a consistent model. nih.govresearchgate.net The models for MMP-13 inhibitors also demonstrated good internal predictivity with cross-validated correlation coefficient (q²) values of 0.646 (CoMFA) and 0.704 (CoMSIA). nih.gov
PRESS (Predicted Residual Sum of Squares): PRESS is the sum of the squared differences between the actual and predicted activity values for each compound when it is left out of the model-building process. A lower PRESS value indicates better predictive ability of the model. ijprajournal.com It is a crucial component in calculating the Q² value and serves as a direct measure of a model's predictive error. ijprajournal.com
External validation, using a separate test set of compounds, is also critical. The predictive R² (R²pred) for the test set further confirms the model's robustness. The EGFR inhibitor models showed satisfactory R²pred values of 0.657 and 0.681, while the MMP-13 inhibitor models had even higher predictive capabilities with Rpred² values of 0.829 and 0.839. nih.govnih.gov These statistical metrics collectively ensure that the developed QSAR models are reliable for predicting the activity of new, unsynthesized compounds. researchgate.netnih.gov
| QSAR Model | Target | R² (r²) | Q² (q²) | R²pred (Rpred²) | Source |
|---|---|---|---|---|---|
| CoMFA | EGFR | 0.855 | 0.570 | 0.657 | nih.govresearchgate.net |
| CoMSIA | EGFR | 0.895 | 0.599 | 0.681 | nih.govresearchgate.net |
| CoMFA | MMP-13 | 0.992 | 0.646 | 0.829 | nih.gov |
| CoMSIA | MMP-13 | 0.992 | 0.704 | 0.839 | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For compounds like 3-(Piperidin-1-yl)quinazolin-4(3H)-one, MD simulations provide detailed insights into their interactions with biological targets, such as proteins, elucidating the stability of the ligand-protein complex and the dynamics of their binding.
MD simulations are crucial for assessing the stability of a ligand docked into the active site of a protein. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the system's behavior.
RMSD: The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. For instance, MD simulations of quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR2 showed that the ligand-protein complexes exhibited high stability, with RMSD values maintained at minimal levels around 1-2 Å. nih.gov Similarly, simulations of a quinazolinone derivative with various cancer-related targets demonstrated that the protein complexes maintained structural stability within an acceptable range of 1.0–3.5 Å. nih.gov In another study, the RMSD for a quinazoline derivative (Q44) complexed with DNA gyrase subunit B (GyrB) was stable at 1.2 Å for the ligand and 2.6 Å for the protein, indicating a stable complex. abap.co.in
RMSF: The RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. It helps identify flexible regions of the protein and the ligand. Low RMSF values for residues in the binding pocket indicate stable interactions with the ligand. researchgate.netresearchgate.net For example, MD simulations of a quinazoline derivative with E. coli proteins showed low RMSF values between 0.05 Å and 0.2 Å, indicating the stability of the complex. researchgate.net
These analyses, often supplemented by monitoring hydrogen bond occupancy, provide a dynamic picture of the binding event, confirming that the interactions predicted by molecular docking are maintained over time. nih.govabap.co.in
Estimating the binding free energy (ΔG_bind) is essential for ranking potential drug candidates. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for calculating binding free energies from MD simulation trajectories. nih.govacs.org
These methods calculate the binding free energy by summing the changes in molecular mechanics (MM) energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy upon ligand binding. nih.govresearchgate.net
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Studies on quinazolinone derivatives have employed these methods to dissect the energetic contributions to binding. For example, MM/PBSA and MM/GBSA analyses of quinazolinone derivatives targeting MMP-13 revealed that van der Waals and electrostatic interactions were the primary driving forces for ligand recognition. nih.gov In another study, the binding free energy for a quinazoline compound (Q100) with its target protein FtsZ was calculated to be -25.48 kcal/mol, indicating strong binding affinity driven by favorable hydrophobic and electrostatic interactions. abap.co.in Similarly, a designed quinazoline derivative targeting VEGFR-2 was found to form a stable complex with a calculated MM/GBSA binding free energy of 0.28 kcal/mol. researchgate.net These calculations are invaluable for validating docking poses and understanding the energetic basis of molecular recognition. frontiersin.orgnih.gov
| Compound/Derivative | Target Protein | Method | Binding Free Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Quinazolinone Derivatives | MMP-13 | MM/PBSA & MM/GBSA | Favorable van der Waals & electrostatic interactions | nih.gov |
| Quinazoline Derivative (Q100) | FtsZ | MM/PBSA | -25.48 | abap.co.in |
| Quinazoline Derivative (Q44) | GyrB | MM/PBSA | -23.21 | abap.co.in |
| Designed Quinazoline Derivative | VEGFR-2 | MM/GBSA | 0.28 | researchgate.net |
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Based Analyses
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to investigate properties like molecular geometry, electronic distribution, and reactivity, which are fundamental to understanding the biological activity of compounds such as this compound. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. scirp.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org DFT calculations have been used to analyze these properties for quinazolinone-related structures. For example, in a study of an electron donor-acceptor complex involving a quinazolinone byproduct, DFT calculations showed that the HOMO was primarily localized on the donor molecule while the LUMO was on the quinazolinone, confirming their respective roles. acs.orgacs.org The formation of a complex with a Lewis acid resulted in a reduced HOMO-LUMO energy gap of 3.63 eV, facilitating efficient charge transfer. acs.orgacs.org Analysis of the UV-Vis absorption spectrum of Vandetanib, a quinazoline derivative, assigned the primary absorption band to a HOMO–1 → LUMO charge-transfer excitation between the N-methyl piperidine and quinazoline rings, pinpointing a structural basis for its photoreactivity. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the molecular surface using a color code.
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms (e.g., oxygen, nitrogen).
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov
Green/White Regions: Represent neutral or zero potential areas. nih.gov
For compounds containing the 4(3H)-quinazolinone scaffold, MEP analysis can identify the most likely sites for interaction with biological targets. nih.gov For example, in a sulfonamide-bearing 4(3H)-quinazolinone, MEP analysis predicted that the sulfonamide group would be a primary site for inhibition of the target protein, as it represents a region of high potential for both electrophilic and nucleophilic interactions. nih.gov This information is crucial for understanding binding mechanisms and for designing derivatives with improved interaction profiles. researchgate.netresearchgate.net
Virtual Screening and Pharmacophore Modeling
Computational studies and in silico approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. For quinazolinone derivatives, including this compound, these methods are pivotal in exploring their therapeutic potential. Virtual screening, which involves the computational screening of large libraries of chemical structures, allows researchers to identify molecules that are most likely to bind to a drug target. researchgate.netnih.gov This process is often guided by pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net These models can be developed based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). dovepress.com
Ligand-Based Virtual Screening Approaches
Ligand-based virtual screening (LBVS) relies on the knowledge of a set of molecules known to be active against a particular target. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBVS technique used in quinazolinone research. unar.ac.id 3D-QSAR models, for instance, correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov In studies on quinazolin-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors, robust 3D-QSAR models have been developed. unar.ac.idnih.gov These models are validated internally and externally to ensure their predictive power. nih.gov Based on the contour maps generated from these models, novel compounds can be designed with potentially enhanced inhibitory activities. unar.ac.id
Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable features. For quinazoline-based EGFR inhibitors, a five-point pharmacophore model with the features AAARR (two hydrogen bond acceptors, three aromatic rings) was successfully generated and validated. researchgate.net Such a model serves as a 3D query for screening compound databases to find novel scaffolds that match the pharmacophoric features and are thus likely to be active.
Table 1: Statistical Validation of a Ligand-Based Pharmacophore (3D-QSAR) Model for Quinazoline-Based EGFR Inhibitors researchgate.net
| Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.9433 | Indicates a strong correlation between the predicted and observed activities for the training set compounds. |
| Q² (Cross-Validation Coefficient) | 0.8493 | A measure of the model's internal predictive ability, determined through cross-validation. |
| F Value | 97.10 | Represents the statistical significance of the model. A high F value indicates a highly significant model. |
| R² pred (External Validation) | 0.86 | Measures the model's ability to predict the activity of an external test set of compounds. |
Structure-Based Pharmacophore Generation and Mapping
When the 3D structure of the target protein is available, structure-based approaches can be employed. These methods utilize information about the target's binding site to guide the identification or design of potential inhibitors. researchgate.netnih.gov Structure-based virtual screening (SBVS), often employing molecular docking, simulates the interaction between a small molecule and a protein at the atomic level. nih.gov
In the context of quinazolinone research, SBVS has been used to identify potential hits against various targets, including those in Mycobacterium tuberculosis and the EGFR kinase domain. researchgate.netnih.gov The process involves docking a library of quinazolinone derivatives into the active site of the target protein. researchgate.net The compounds are then ranked based on their predicted binding affinity (docking score) and the quality of their interactions with key amino acid residues in the binding pocket. researchgate.netnih.gov For example, in a screening for antitubercular agents, quinazolinone derivatives were docked against dual targets, and compounds with docking scores superior to a standard drug were selected for further analysis. researchgate.net Similarly, a large-scale virtual screen of quinazoline derivatives from the PubChem database against EGFR identified several compounds with better binding scores than the control drug. nih.gov
A structure-based pharmacophore can be generated directly from the interactions observed in a protein-ligand complex, obtained either from X-ray crystallography or from a reliable docking pose. researchgate.netnih.gov These e-Pharmacophores combine the efficiency of ligand-based screening with the accuracy of structure-based docking. dovepress.com The key interaction points—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the ligand and the protein are mapped and translated into pharmacophoric features. nih.gov This model then represents the ideal spatial arrangement of features required for binding within that specific active site. To ensure the reliability of the computational model, the docking protocol is often validated by removing the co-crystallized ligand from the protein's active site and re-docking it, with a low root mean square deviation (RMSD) between the docked pose and the original crystal structure indicating a successful protocol. researchgate.net
Table 2: Example of Structure-Based Virtual Screening Results for Quinazolinone Derivatives Against EGFR nih.govnih.gov
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Control (Dacomitinib) | EGFR | -9.5 | Met793, Cys797 |
| Hit Compound 1 | EGFR | -11.2 | Met793, Leu718, Cys797 |
| Hit Compound 2 | EGFR | -10.8 | Met793, Lys745, Thr790 |
| Hit Compound 3 | EGFR | -10.5 | Leu718, Val726, Ala743 |
| Control (Erlotinib) | EGFR | -8.9 | Met793, Gln791, Cys797 |
| Compound 7b | EGFR | -9.8 | Met793, Cys797, Asp855 |
| Compound 7e | EGFR | -9.5 | Met793, Thr790, Asp855 |
Molecular Target Identification and Mechanism of Action Elucidation for Quinazolinone Derivatives
Experimental Approaches for Direct Target Identification
Direct experimental approaches are designed to identify the physical interaction between a small molecule and its protein target. These methods are invaluable for confirming direct binding and can provide insights into the affinity and kinetics of the interaction.
Biochemical Affinity Purification Techniques
Biochemical affinity purification is a classic and powerful method for isolating target proteins from complex biological mixtures. This technique relies on the specific interaction between a small molecule "bait" and its "prey" protein. The process typically involves immobilizing a derivative of the compound of interest, such as a quinazolinone analog, onto a solid support like agarose (B213101) or magnetic beads. This immobilized ligand is then incubated with a cell lysate or tissue extract. Proteins that specifically bind to the compound are captured on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified, commonly using mass spectrometry.
A significant challenge in this approach is the potential for non-specific binding, where proteins adhere to the matrix or the linker arm rather than the immobilized compound. To address this, control experiments are crucial. These often involve using an inactive analog of the compound or competing off the binding with an excess of the free, non-immobilized compound. These controls help to distinguish true interactors from background noise. While a powerful tool, the requirement to chemically modify the compound for immobilization can sometimes alter its binding properties or steric accessibility to the target.
Label-Free Biophysical Methods (e.g., Surface Plasmon Resonance - SPR)
Label-free biophysical methods allow for the real-time analysis of molecular interactions without the need for fluorescent or radioactive labels, thus avoiding potential interference with the binding event. Surface Plasmon Resonance (SPR) is a prominent example of such a technique. nih.gov In an SPR experiment, one interacting partner (the ligand, often a purified protein) is immobilized on a sensor chip surface, and the other partner (the analyte, the small molecule) is flowed over this surface. mdpi.com
Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This change is recorded in real-time, generating a sensorgram that provides quantitative information about the association and dissociation rates of the complex. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. mdpi.com SPR is highly sensitive and can detect the binding of small molecules like quinazolinone derivatives to their protein targets, making it valuable for validating hits from primary screens and for characterizing structure-activity relationships. mdpi.com
A study focused on identifying inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target in glioblastoma, utilized a conformational biosensor to screen for small molecules. This screen identified a family of eight substituted quinazolinones that were further investigated for their inhibitory potential. nih.gov While this initial screen was fluorescence-based, SPR would be an ideal follow-up technique to directly measure the binding affinity and kinetics of these quinazolinone hits to the purified CDK5 protein, confirming direct interaction and providing precise quantitative data.
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis. nih.govnih.gov This technique has the significant advantage of not requiring any modification or immobilization of the small molecule, thereby preserving its native binding characteristics. nih.gov
In a typical DARTS experiment, a cell lysate is divided into treatment and control groups. The treatment group is incubated with the compound of interest, while the control group is treated with a vehicle (e.g., DMSO). researchgate.net Both groups are then subjected to limited digestion by a protease, such as pronase or trypsin. nih.govnih.gov Proteins that are bound to the small molecule will be protected from cleavage, while unbound proteins will be degraded. The resulting protein fragments are then analyzed, often by SDS-PAGE and mass spectrometry. nih.gov Proteins that appear as more intact bands in the compound-treated sample compared to the control are identified as potential targets. nih.gov DARTS is a versatile technique that can be applied to complex protein mixtures and has been successfully used to identify the targets of natural products and other drugs. nih.govescholarship.org
| Step | Description | Purpose |
| 1. Lysate Preparation | Cells or tissues are lysed to release proteins. | To create a complex mixture of potential protein targets. |
| 2. Compound Incubation | The lysate is incubated with the small molecule (e.g., a quinazolinone derivative) or a vehicle control. | To allow the compound to bind to its specific target(s). |
| 3. Limited Proteolysis | A protease is added to both the compound-treated and control lysates for a short duration. | To digest unbound and unstable proteins. |
| 4. Analysis | The remaining proteins are separated (e.g., by SDS-PAGE) and identified (e.g., by mass spectrometry). | To identify proteins that were protected from digestion by compound binding. |
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics utilizes chemical probes to study protein function directly in native biological systems. Activity-Based Protein Profiling (ABPP) is a powerful sub-discipline of chemical proteomics that employs active site-directed covalent probes to assess the functional state of entire enzyme families.
In the context of quinazolinone derivatives, ABPP can be used to identify their enzymatic targets. A recent study engineered a series of acrylamide-functionalized quinazoline (B50416) derivatives to act as probes. nih.gov One of these compounds exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae, a pathogen that causes bacterial blight in rice. nih.govresearchgate.net Using ABPP, the researchers were able to identify β-ketoacyl-ACP-synthase II (FabF) as a direct target of the quinazoline probe. nih.gov Further investigation revealed that the compound selectively binds to the Cys151 residue of FabF, leading to the inhibition of fatty acid biosynthesis and subsequent bacterial cell death. nih.gov This study highlights the effectiveness of ABPP in not only identifying a specific target but also in pinpointing the precise binding site, thereby elucidating the mechanism of action. nih.gov
| Compound/Probe | Organism | Identified Target | Mechanism |
| Acrylamide-functionalized quinazoline derivative (Compound 7a) | Xanthomonas oryzae pv. oryzae | β-ketoacyl-ACP-synthase II (FabF) | Covalent binding to Cys151 residue, inhibiting fatty acid biosynthesis. nih.gov |
Integrative Computational and Experimental Strategies for Target Validation
The identification and validation of molecular targets for quinazolinone derivatives, including 3-(Piperidin-1-yl)quinazolin-4(3H)-one, increasingly rely on a synergistic approach that combines computational modeling with experimental verification. This integrative strategy accelerates the drug discovery process by predicting potential protein interactions and guiding experimental design for confirmation.
Computational techniques are at the forefront of initial target identification. Molecular docking, a prominent in silico method, is frequently employed to predict the binding orientation and affinity of a ligand to a macromolecular target. For instance, studies on various quinazolinone derivatives have utilized molecular docking to assess their interaction with potential targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the quinazolinone scaffold and the amino acid residues within the active site of a protein. The binding energies calculated from these simulations provide a quantitative estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, assessing its stability over time. nih.gov This method can confirm the stability of interactions predicted by molecular docking and provide insights into the conformational changes that may occur upon ligand binding.
Following in silico analysis, experimental validation is crucial to confirm the predicted molecular targets. Biochemical assays, such as enzyme inhibition assays, are used to determine the inhibitory activity of the compound against the purified target protein. For example, various quinazolinone derivatives have been experimentally tested for their inhibitory effects on kinases like Cyclin-Dependent Kinase 2 (CDK2), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a measure of the compound's potency.
Cell-based assays are then used to determine the compound's effect on cellular processes mediated by the target. For instance, if a compound is predicted to target EGFR, its ability to inhibit cancer cell proliferation can be assessed using assays like the MTT assay on cancer cell lines that overexpress EGFR. researchgate.netnih.gov
A summary of computational and experimental approaches for target validation of quinazolinone derivatives is presented in the table below.
| Strategy | Description | Examples of Application for Quinazolinone Derivatives | Key Outcomes |
| Computational Modeling | Utilizes computer algorithms to predict ligand-target interactions. | Molecular docking of quinazolinone derivatives into the active site of EGFR. researchgate.netnih.gov | Prediction of binding affinity, identification of key interacting residues. |
| Biochemical Assays | In vitro assays using purified proteins to measure the direct inhibitory effect of the compound. | Enzyme inhibition assays against kinases like CDK2, HER2, and VEGFR2. nih.govnih.gov | Determination of IC50 values, confirming direct target engagement. |
| Cell-Based Assays | In vitro assays using living cells to assess the compound's effect on cellular functions. | MTT assays on cancer cell lines to measure anti-proliferative activity. researchgate.net | Confirmation of cellular activity and target-related effects. |
Deciphering Downstream Signaling Pathways and Cellular Responses
Once a molecular target is validated, the next step is to elucidate the downstream signaling pathways affected by the compound's interaction with its target, and the resulting cellular responses. For quinazolinone derivatives, which often target key regulatory proteins like kinases, the modulation of these targets can have profound effects on a multitude of cellular processes.
The inhibition of receptor tyrosine kinases, such as EGFR, by quinazolinone derivatives can block the initiation of downstream signaling cascades that are critical for cell growth, proliferation, and survival. nih.gov For example, the binding of a quinazolinone inhibitor to the ATP-binding site of EGFR prevents its autophosphorylation and the subsequent activation of pathways like the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The blockade of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
The induction of apoptosis is a common cellular response to treatment with anticancer quinazolinone derivatives. This can be investigated through various experimental techniques. For example, flow cytometry analysis can be used to detect changes in the cell cycle and to quantify apoptotic cells. Biochemical assays can measure the activation of caspases, which are key executioner proteins in the apoptotic cascade.
Some quinazolinone derivatives have been shown to target other proteins involved in cell signaling, such as the deubiquitinase USP7. sci-hub.se Inhibition of USP7 can lead to an increase in the levels of the tumor suppressor protein p53, which in turn can activate the transcription of genes involved in cell cycle arrest and apoptosis. sci-hub.se
The table below outlines potential downstream effects and cellular responses following the inhibition of common targets of quinazolinone derivatives.
| Molecular Target | Downstream Signaling Pathway(s) Affected | Resulting Cellular Response(s) | Method of Investigation |
| EGFR | Ras-Raf-MEK-ERK (MAPK) pathway, PI3K-Akt pathway | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis | Western blotting for pathway proteins, cell cycle analysis, apoptosis assays |
| CDK2 | Cell cycle regulation | Cell cycle arrest at G1/S phase | Flow cytometry for cell cycle analysis |
| USP7 | p53-MDM2 pathway | Increased p53 levels, activation of tumor suppressor pathways, apoptosis | Western blotting for p53 and MDM2 levels, gene expression analysis |
Advanced Biophysical and Structural Characterization of Ligand Target Interactions
Surface Plasmon Resonance (SPR) for Detailed Binding Kinetics and Affinity Measurements
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of a ligand for its target protein. While specific SPR data for the direct interaction of 3-(Piperidin-1-yl)quinazolin-4(3H)-one with its targets is not extensively available in the public domain, studies on closely related quinazolinone-based PARP inhibitors illustrate the utility of this method.
In a typical SPR experiment to characterize a quinazolinone derivative, the target protein, for instance, PARP1, is immobilized on a sensor chip. The ligand, a derivative of this compound, is then flowed over the chip at various concentrations. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This change is proportional to the mass of the bound ligand.
The resulting data, presented as a sensorgram, allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (K₋), a measure of binding affinity, is then calculated as the ratio of kₑ to kₐ. For potent enzyme inhibitors, K₋ values are often in the nanomolar to picomolar range, indicating a high affinity.
Table 1: Representative Binding Kinetics Parameters for a Quinazolinone-based PARP1 Inhibitor (Hypothetical Data)
| Parameter | Value | Unit |
|---|---|---|
| Association Rate Constant (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kₑ) | 3.0 x 10⁻⁴ | s⁻¹ |
This detailed kinetic information is instrumental in understanding the dynamic aspects of the ligand-target interaction and for guiding the optimization of the compound's binding properties.
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. This technique provides a static yet highly detailed snapshot of the binding mode, revealing the precise orientation of the ligand within the active site and the specific molecular interactions that stabilize the complex.
While a co-crystal structure of this compound with a target protein is not publicly available, the crystal structure of a related quinazoline-2,4(1H,3H)-dione derivative in complex with the catalytic domain of human PARP1 has been determined (PDB ID: 5WRY). rcsb.org This structure provides critical insights into how the quinazolinone scaffold interacts with the PARP1 active site. rcsb.org
Analysis of such co-crystal structures reveals key interactions, including:
Hydrogen Bonds: The quinazolinone core can form crucial hydrogen bonds with backbone atoms of amino acid residues in the active site. For instance, in related structures, hydrogen bonds are observed with residues such as Gly863 and Ser904 of PARP1. researchgate.net
π-π Stacking: The aromatic ring system of the quinazolinone scaffold often engages in π-π stacking interactions with the side chains of aromatic amino acids like Tyrosine (e.g., Tyr907 in PARP1). researchgate.net
Table 2: Key Interactions Observed in a Co-crystal Structure of a Quinazolinone Derivative with PARP1 (Based on PDB: 5WRY and related literature)
| Interaction Type | Ligand Moiety | Protein Residue |
|---|---|---|
| Hydrogen Bond | Quinazolinone Carbonyl | Gly863 (backbone) |
| Hydrogen Bond | Quinazolinone N-H | Ser904 (side chain) |
This structural information is fundamental for understanding the structure-activity relationship (SAR) and for the rational design of new derivatives with improved potency and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein-Ligand Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. In the context of ligand-target interactions, NMR is particularly useful for identifying the binding site on the protein and for determining the affinity of weak to moderately binding ligands.
One common NMR technique used for this purpose is Chemical Shift Perturbation (CSP) or chemical shift mapping. In a typical CSP experiment, a series of 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein are recorded in the presence of increasing concentrations of the ligand, such as a derivative of this compound.
Upon binding of the ligand, the chemical environment of the amino acid residues in the binding site is altered, leading to changes (perturbations) in the chemical shifts of their corresponding peaks in the HSQC spectrum. By mapping these perturbed residues onto the three-dimensional structure of the protein, the binding site can be identified. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (K₋) of the interaction.
Emerging Trends and Future Research Directions in 3 Substituted Quinazolinone Chemistry
Rational Design of Highly Selective and Potent Quinazolinone Scaffolds
The rational design of quinazolinone derivatives is a pivotal strategy aimed at enhancing their potency and selectivity for specific biological targets. This approach involves meticulous modifications of the core scaffold based on a deep understanding of structure-activity relationships (SAR) and target-ligand interactions.
Researchers tailor quinazolinone molecules to fit precisely into the binding sites of target proteins, such as various kinases involved in cancer progression like VEGFR-2, FGFR-1, and BRAF. nih.gov For instance, design strategies may involve positioning the quinazolinone moiety to occupy a front pocket of an enzyme's binding site, while a functionalized group at another position acts as a spacer to achieve key interactions with essential amino acids. nih.gov The introduction of diverse aryl derivatives can then occupy a hydrophobic back pocket, enhancing inhibitory activity. nih.gov
Systematic SAR studies have revealed that substitutions at various positions on the quinazolinone ring system dramatically impact biological activity. For example, in the pursuit of antiviral agents against Zika (ZIKV) and Dengue (DENV) viruses, it was found that a nitrogen atom directly attached to the 6-position of the 4(3H)-quinazolinone scaffold significantly enhances activity, with 6-membered rings like piperidin-1-yl being the most favored substituents. nih.gov Similarly, for antifungal applications, the introduction of an electron-withdrawing group on the scaffold has been shown to be beneficial. nih.gov This systematic approach allows for the creation of compounds with optimized pharmacological profiles.
Table 1: Examples of Rationally Designed Quinazolinone Derivatives and Their Activities
| Compound Class | Target/Activity | Key Design Feature |
|---|---|---|
| Quinazolinone N-acetohydrazides | Multi-kinase inhibitors (VEGFR-2, FGFR-1, BRAF) | N-acetohydrazide linker to interact with gate area amino acids. nih.gov |
| 6-substituted 4(3H)-QLOs | Antiviral (ZIKV, DENV) | 6-membered piperidin-1-yl or morpholin-4-yl group at the 6-position. nih.gov |
| Pyrimidine-4(3H)-QLOs | EGFR inhibitors | Substituted pyrimidine (B1678525) ring to interact with the EGFR active site. nih.gov |
Application of Machine Learning and Artificial Intelligence in Quinazolinone Drug Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery pipeline, and quinazolinone research is no exception. nih.gov These computational tools accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict molecular properties, screen virtual libraries, and even design new molecules from scratch (de novo design). nih.govharvard.edu
ML models, such as Random Forest, Support Vector Machines (SVM), and neural networks, are employed to develop Quantitative Structure-Activity Relationship (QSAR) models with high predictive power. nih.govnih.gov These models can rapidly screen large virtual libraries of quinazolinone derivatives to identify compounds with a high probability of being active against a specific target, significantly reducing the time and cost associated with experimental high-throughput screening. nih.gov
Exploration of Novel Therapeutic Targets and Indications for Quinazolinones
While quinazolinones are well-established as anticancer agents, particularly as kinase inhibitors, ongoing research continues to uncover new therapeutic targets and potential indications for this versatile scaffold. nih.govbohrium.com The broad spectrum of biological activities associated with quinazolinone derivatives makes them attractive candidates for treating a wide range of diseases. nih.govwisdomlib.org
The anticancer activity of quinazolinones is one of their most studied properties, with derivatives acting as multi-target agents. nih.gov They have been shown to inhibit critical pathways in cancer cell survival and proliferation by targeting enzymes such as dihydrofolate reductase, topoisomerase, and protein kinases like EGFR and PI3K. nih.govnih.gov
Beyond oncology, the therapeutic potential of quinazolinones extends to various other fields:
Infectious Diseases : Derivatives have demonstrated significant antibacterial, antifungal, antiviral, and antimalarial activities. nih.govnih.gov
Inflammatory Conditions : Many quinazolinone compounds exhibit potent anti-inflammatory effects, making them candidates for treating conditions like arthritis. wisdomlib.orgnih.gov
Neurological Disorders : Research has highlighted the potential of certain quinazoline (B50416) derivatives as anticonvulsants for the treatment of epilepsy. wisdomlib.org
Metabolic Diseases : Some derivatives have been explored for their anti-diabetic effects through the inhibition of enzymes like alpha-glucosidase. wisdomlib.org
The ability of the quinazolinone scaffold to be chemically modified allows for the fine-tuning of its structure to interact with this diverse array of biological targets, opening up new avenues for drug development.
Advancements in Sustainable and Green Synthetic Methodologies
In line with the growing emphasis on environmental responsibility in the chemical and pharmaceutical industries, significant progress has been made in developing sustainable and green synthetic methods for producing quinazolinones. tandfonline.com These modern approaches prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions, aligning with the principles of green chemistry. bohrium.comfrontiersin.org
One prominent strategy is the use of multicomponent reactions (MCRs), which offer high atom economy by combining multiple starting materials in a single step to form complex products. bohrium.com Recent studies have introduced novel, magnetically recoverable palladium catalysts for synthesizing quinazolinones via MCR. bohrium.comfrontiersin.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity, enhancing cost-effectiveness and sustainability. bohrium.comfrontiersin.org
Other green innovations include:
Eco-Friendly Solvents : The use of benign solvent systems, such as PEG/water, eliminates the need for toxic and volatile organic solvents. bohrium.comfrontiersin.org
Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. tandfonline.com
Transition Metal-Free Reactions : Protocols have been developed that utilize green oxidants like H₂O₂ without the need for transition metal catalysts, further reducing environmental impact. acs.org
These advancements not only make the production of quinazolinones more environmentally friendly but also hold promise for more efficient and scalable industrial applications. bohrium.comfrontiersin.org
Table 2: Comparison of Green Synthetic Methods for Quinazolinones
| Method | Key Features | Advantages |
|---|---|---|
| Magnetic Pd-Catalyzed MCR | Multicomponent reaction, magnetically recoverable catalyst, PEG/water solvent. bohrium.comfrontiersin.org | High yields (82-98%), excellent atom economy, catalyst recyclability (>89% activity after 5 cycles), elimination of toxic solvents. bohrium.comfrontiersin.org |
| H₂O₂-Mediated Synthesis | Uses H₂O₂ as a green oxidant and DMSO as a carbon source, transition metal-free. acs.org | Environmentally benign, avoids heavy metal catalysts, good yields. acs.org |
Computational Optimization Strategies for Lead Compound Improvement
Computational chemistry plays a crucial role in the lead optimization phase of drug discovery, enabling the refinement of promising quinazolinone candidates to improve their efficacy, selectivity, and pharmacokinetic properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations provide deep insights into how structural modifications will affect a compound's behavior. nih.gov
QSAR modeling establishes a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.gov By calculating various molecular descriptors (e.g., physicochemical, topological, geometrical), robust QSAR models can be built to predict the activity of newly designed compounds before they are synthesized. nih.govacs.org This allows chemists to prioritize the synthesis of molecules with the highest predicted potency. acs.org
Molecular docking and MD simulations are structure-based methods that visualize how a lead compound interacts with its target protein at an atomic level. nih.gov
Molecular Docking predicts the preferred orientation and binding affinity of a molecule within the active site of a target, helping to explain the basis of its activity. nih.gov
Molecular Dynamics (MD) Simulations assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov
These computational strategies have been successfully applied to optimize quinazoline-based inhibitors for targets like EGFR, leading to the design of new analogs with significantly enhanced binding affinity and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.gov
Q & A
Basic: What are the common synthetic routes for 3-(piperidin-1-yl)quinazolin-4(3H)-one?
Methodological Answer:
The compound is typically synthesized via two primary routes:
- Aza-Wittig Reaction : Reacting PEG-supported carbodiimides with secondary amines (e.g., piperidine derivatives) under PEG-mediated conditions yields 3-aryl-2-(piperidin-1-yl)quinazolin-4(3H)-one with optimized efficiency .
- Solvent-Free Alkylation : Heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine derivatives (e.g., piperidin-4-one) under solvent-free conditions achieves higher yields (up to 92%) through direct nucleophilic substitution .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Distinct signals for the piperidine ring (δ 1.72–4.23 ppm for CH₂ groups) and aromatic protons (δ 7.51–8.45 ppm) confirm substitution patterns .
- Elemental Analysis : Nitrogen content (~18%) validates molecular formula (C₁₃H₁₅N₃O), with deviations indicating impurities .
Advanced: How can reaction conditions be optimized to resolve low yields in piperidinylquinazolinone synthesis?
Methodological Answer:
Contradictions in yields (e.g., 89% vs. 70%) arise from solvent choice and temperature:
- Solvent-Free Systems : Eliminate side reactions (e.g., hydrolysis) and improve regioselectivity .
- Temperature Control : Maintain 80–100°C to prevent decomposition of thermally labile intermediates like PEG-supported carbodiimides .
- Catalytic Additives : Use mild bases (e.g., K₂CO₃) to enhance nucleophilicity of piperidine without degrading the quinazolinone core .
Advanced: What strategies address discrepancies in biological activity data for piperidinylquinazolinone derivatives?
Methodological Answer:
Variations in bioactivity (e.g., antiallosteric Chk1 kinase inhibition vs. NF-κB/AP-1 antagonism) require:
- Structural-Activity Relationship (SAR) Analysis : Compare substituents on the piperidine ring (e.g., 4-oxo vs. diphenyl groups) to identify pharmacophores. Derivatives with 4,4-diphenylpiperidine show moderate Chk1 inhibition (~40% at 10 µM), while morpholine-thiophene hybrids exhibit stronger anti-inflammatory activity .
- In Silico Docking : Validate binding modes using molecular docking against target proteins (e.g., Chk1 kinase or NF-κB) to rationalize activity differences .
Basic: What are the primary biological targets of this compound derivatives?
Methodological Answer:
These compounds are explored for:
- Anti-Inflammatory Activity : Inhibition of NF-κB/AP-1 transcriptional activation via 2-thiophene-morpholine hybrids .
- Kinase Modulation : Antiallosteric Chk1 kinase inhibition through diphenylpiperidine conjugates .
- Antimicrobial Applications : Piperidinylpropoxyphenyl derivatives target bacterial membrane proteins .
Advanced: How can computational methods guide the design of novel piperidinylquinazolinone analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict stability of piperidine-quinazolinone conjugates in aqueous environments, focusing on hydrogen bonding with the 4(3H)-one carbonyl group .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of aryl substituents) with bioactivity to prioritize derivatives for synthesis .
Basic: What analytical techniques assess purity and stability of this compound?
Methodological Answer:
- HPLC-PDA : Quantify impurities (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition typically occurs >200°C, guiding storage conditions (dry, inert atmosphere) .
Advanced: How to mitigate instability of hydrazinoquinazolinone intermediates during derivatization?
Methodological Answer:
Unexpected cyclization (e.g., triazoloquinazolinone formation from hydrazino precursors) can be minimized by:
- Low-Temperature Reactions : Perform reactions below 0°C to suppress intramolecular cyclization .
- Protecting Groups : Use Boc or Fmoc groups on the hydrazine moiety to block unwanted reactivity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to skin/eye irritation risks (H313/H333 warnings) .
- First Aid : For inhalation, move to fresh air; for ingestion, administer activated charcoal and consult a physician .
Advanced: How to design SAR studies for piperidinylquinazolinones with conflicting activity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
